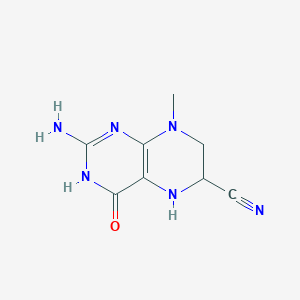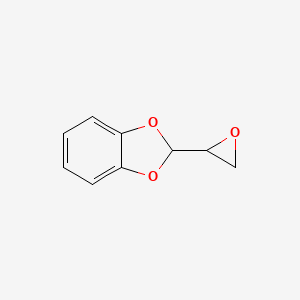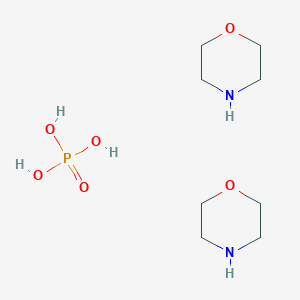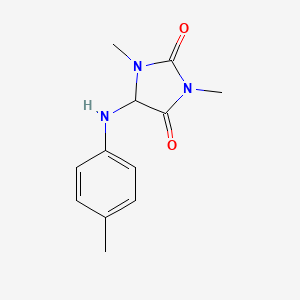
2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, an oxo group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is known for its efficiency and high yield . Another approach involves the use of sodium carbonate as a catalyst in ethanol, which facilitates the formation of the desired compound through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
科学的研究の応用
2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes critical for the survival of pathogens and cancer cells .
類似化合物との比較
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar structure but lacks the carbonitrile group.
2-Amino-3-cyano-4H-chromenes: These compounds have a similar core structure and exhibit interesting pharmacological properties.
Uniqueness
What sets 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
63954-42-7 |
|---|---|
分子式 |
C8H10N6O |
分子量 |
206.21 g/mol |
IUPAC名 |
2-amino-8-methyl-4-oxo-3,5,6,7-tetrahydropteridine-6-carbonitrile |
InChI |
InChI=1S/C8H10N6O/c1-14-3-4(2-9)11-5-6(14)12-8(10)13-7(5)15/h4,11H,3H2,1H3,(H3,10,12,13,15) |
InChIキー |
JBFQLTJYSKJLIY-UHFFFAOYSA-N |
正規SMILES |
CN1CC(NC2=C1N=C(NC2=O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)




![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)
![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)

![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)




